molecular formula C18H21N3O4 B6429548 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034227-23-9

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No. B6429548
CAS RN: 2034227-23-9
M. Wt: 343.4 g/mol
InChI Key: JNVNZZLLBJZAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of piperidine and has a molecular formula of C14H17N3O3. This compound is used as a synthetic intermediate in the production of a variety of pharmaceuticals and other chemicals. It is also a useful building block for the synthesis of other heterocyclic compounds.

Scientific Research Applications

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one has been studied extensively in the scientific community. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, including those with potential applications in medicinal chemistry. It has also been used in the synthesis of novel pyrazolopiperidine derivatives that have been studied for their potential use in the treatment of various types of cancer. Additionally, this compound has been studied for its potential use in the synthesis of novel compounds with antifungal, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds, thus potentially affecting the pharmacological activity of these compounds. Additionally, this compound may also act as an agonist or antagonist of certain receptors, thus affecting the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, this compound has been studied for its potential use as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may also act as an agonist or antagonist of certain receptors, thus affecting the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one in laboratory experiments include its high purity and stability, its availability in a variety of solvents, and its relatively low cost. Additionally, this compound is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of heterocyclic compounds. However, the use of this compound in laboratory experiments may be limited by its potential toxicity and the potential for drug interactions.

Future Directions

The potential future directions for the use of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one include further research into its potential use as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may also be studied for its potential use as an agonist or antagonist of certain receptors, thus affecting the activity of certain hormones and neurotransmitters. Additionally, further research may be conducted into the synthesis of novel pyrazolopiperidine derivatives that have been studied for their potential use in the treatment of various types of cancer. Finally, this compound may be studied for its potential use in the synthesis of novel compounds with antifungal, antibacterial, and anti-inflammatory properties.

Synthesis Methods

The synthesis of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is typically achieved by the condensation of 3-(pyrazin-2-yloxy)piperidine-1-carboxylic acid and 3-methoxyphenol in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction yields the desired compound in high yield and purity.

properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-14-4-2-5-15(10-14)24-13-18(22)21-9-3-6-16(12-21)25-17-11-19-7-8-20-17/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVNZZLLBJZAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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